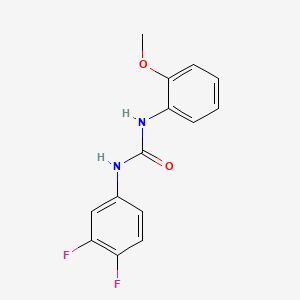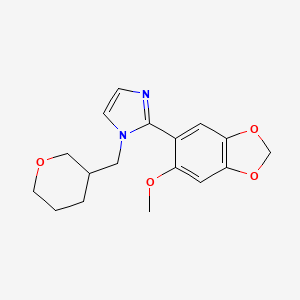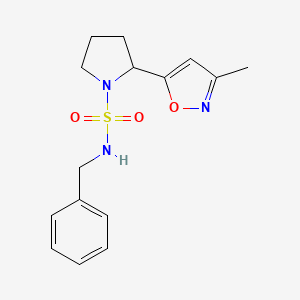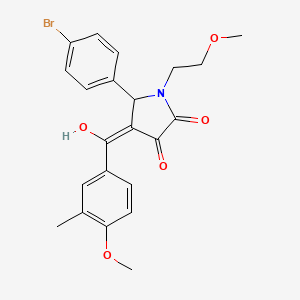
N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BMS-791325, is a small molecule inhibitor that has been developed as a potential treatment for hepatitis C virus (HCV) infection. It is a highly potent and selective inhibitor of the HCV NS5B polymerase, which is essential for viral replication. The development of BMS-791325 has been a significant breakthrough in the field of HCV treatment, as it has the potential to overcome the limitations of current therapies.
作用机制
BMS-791325 inhibits the N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide NS5B polymerase by binding to a specific site on the enzyme. This prevents the enzyme from synthesizing viral RNA, which is essential for viral replication. The binding of BMS-791325 to the NS5B polymerase is highly specific, which reduces the likelihood of off-target effects.
Biochemical and Physiological Effects:
BMS-791325 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, BMS-791325 has been shown to have low toxicity in preclinical studies, which is a major advantage over current therapies.
实验室实验的优点和局限性
One of the major advantages of BMS-791325 is its high potency and selectivity, which makes it an ideal tool for studying the N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide NS5B polymerase. In addition, the high barrier to resistance of BMS-791325 makes it an attractive candidate for combination therapy with other this compound inhibitors.
One of the limitations of BMS-791325 is its complex synthesis, which may limit its availability for research purposes. In addition, the high potency of BMS-791325 may make it difficult to study its effects in vivo, as high doses may be required.
未来方向
There are several future directions for the development of BMS-791325. One direction is the optimization of the synthesis process to improve the yield and reduce the complexity of the process. Another direction is the development of combination therapies with other N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide inhibitors to improve the efficacy of treatment. Finally, the development of BMS-791325 analogs with improved pharmacokinetic properties may further enhance its potential as a therapeutic agent.
合成方法
The synthesis of BMS-791325 is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 1,4'-bipiperidine-3-carboxylic acid. This is achieved by the reaction of piperidine with succinic anhydride, followed by reduction with lithium aluminum hydride.
The second step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is achieved by the reaction of the carboxylic acid with Boc anhydride in the presence of a base.
The third step involves the introduction of the 2-phenylethyl group at the 1' position of the bipiperidine ring. This is achieved by the reaction of the protected bipiperidine with 2-phenylethylamine in the presence of a coupling agent.
The fourth step involves the deprotection of the Boc group to reveal the free carboxylic acid group. This is achieved by treatment with trifluoroacetic acid.
The final step involves the introduction of the 3-aminopropyl group at the nitrogen atom of the piperidine ring. This is achieved by the reaction of the free carboxylic acid with 3-aminopropylamine in the presence of a coupling agent.
科学研究应用
BMS-791325 has been extensively studied for its potential use in the treatment of N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide infection. In vitro studies have shown that BMS-791325 is a highly potent inhibitor of the this compound NS5B polymerase, with an IC50 value of 0.7 nM. In addition, BMS-791325 has been shown to have a high barrier to resistance, which is a major advantage over current therapies.
属性
IUPAC Name |
N-(3-aminopropyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c23-12-5-13-24-22(27)20-8-4-14-26(18-20)21-10-16-25(17-11-21)15-9-19-6-2-1-3-7-19/h1-3,6-7,20-21H,4-5,8-18,23H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSOTAZUVGGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5352432.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)

![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5352486.png)

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![8-methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene hydrochloride](/img/structure/B5352530.png)

